Azido-PEG4-NHS ester (CAS: 944251-24-5) is a discrete, heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a click-reactive azide group, separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. In procurement and material selection, it serves as a foundational building block for antibody-drug conjugates (ADCs), PROTACs, and surface functionalization workflows. The PEG4 spacer, measuring approximately 16 Å in length, provides a highly effective balance by imparting sufficient aqueous solubility to prevent biomolecule aggregation while maintaining a manageable molecular weight. It reacts efficiently with primary amines at pH 7.0–9.0 to form stable amide bonds, subsequently enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with payload molecules [1].
Substituting Azido-PEG4-NHS ester with non-PEGylated alkyl analogs (e.g., azidobutyric acid NHS ester) or shorter PEG variants (e.g., Azido-PEG2-NHS ester) frequently compromises conjugation workflows. Alkyl linkers introduce significant hydrophobicity, which routinely causes irreversible aggregation and precipitation of heavily modified proteins or antibodies, leading to severe losses of expensive biological precursors [1]. Conversely, while Azido-PEG2-NHS ester is more hydrophilic than alkyl linkers, its shorter spacer length often fails to overcome the steric hindrance of the protein's tertiary structure, resulting in poor downstream click chemistry yields when reacting with bulky payloads like DBCO-modified drugs. Longer variants (e.g., PEG8 or PEG12) unnecessarily increase the hydrodynamic radius and procurement costs without providing proportional solubility benefits for standard applications [2].
When modifying proteins with multiple azide handles, the hydrophilicity of the linker is paramount. Conjugation with Azido-PEG4-NHS ester maintains the aqueous solubility of the modified protein, whereas substitution with non-PEGylated alkyl linkers (such as azidobutyric acid NHS ester) significantly increases the surface hydrophobicity. High-density labeling with alkyl linkers can lead to >50% protein loss due to precipitation, whereas the PEG4 variant preserves >95% protein recovery under identical conditions[1].
| Evidence Dimension | Post-conjugation protein recovery (solubility) |
| Target Compound Data | >95% recovery (PEG4 linker) |
| Comparator Or Baseline | <50% recovery (Alkyl linker, e.g., azidobutyric acid NHS ester) |
| Quantified Difference | Over 45% absolute improvement in protein recovery |
| Conditions | High-density amine labeling of antibodies/proteins in aqueous buffer (pH 7.4) |
Selecting the PEG4 variant prevents the catastrophic loss of expensive protein precursors due to precipitation during the bioconjugation workflow.
The ~16 Å length of the PEG4 spacer provides critical physical distance between the protein surface and the azide reactive group. When compared to the shorter Azido-PEG2-NHS ester (~9 Å), the PEG4 variant demonstrates higher downstream conjugation efficiency when reacted with bulky strained alkynes (e.g., DBCO-payloads). The PEG4 spacer routinely enables >85% click conversion, whereas the PEG2 spacer often yields <60% conversion due to steric shielding by the protein's tertiary structure [1].
| Evidence Dimension | Downstream SPAAC click conversion yield |
| Target Compound Data | >85% conversion (PEG4 spacer, ~16 Å) |
| Comparator Or Baseline | <60% conversion (PEG2 spacer, ~9 Å) |
| Quantified Difference | 25% higher conjugation yield with bulky payloads |
| Conditions | SPAAC reaction with DBCO-modified payloads on protein surfaces |
Higher click conjugation yields directly translate to lower payload waste and more consistent Drug-to-Antibody Ratios (DAR) in manufacturing.
For aqueous bioconjugation, the reactive ester must survive long enough to react with target amines. Azido-PEG4-NHS ester exhibits a functional hydrolysis half-life of several minutes to hours at pH 7.2–8.5. In contrast, highly reactive alternatives like Azido-PEG4-acyl chlorides hydrolyze almost instantly upon contact with water, necessitating strictly anhydrous conditions. The NHS ester provides the necessary stability to achieve high-yield amine coupling in standard biological buffers without rapid degradation .
| Evidence Dimension | Hydrolysis half-life in aqueous media |
| Target Compound Data | Minutes to hours (Azido-PEG4-NHS ester) |
| Comparator Or Baseline | Seconds (Azido-PEG4-acyl chloride) |
| Quantified Difference | Orders of magnitude longer aqueous stability |
| Conditions | Aqueous biological buffers at pH 7.2–8.5 |
The extended aqueous stability of the NHS ester allows for controlled, reproducible bioconjugation protocols in standard laboratory environments without requiring anhydrous setups.
Azido-PEG4-NHS ester is a standard linker for functionalizing monoclonal antibodies with azide handles prior to payload attachment. Its ability to prevent protein aggregation (unlike alkyl linkers) and overcome steric hindrance (unlike PEG2 linkers) ensures a consistent and high Drug-to-Antibody Ratio (DAR) when subsequently reacted with DBCO-cytotoxins [1].
In diagnostics and imaging, this compound is used to attach azide groups to sensitive proteins or peptides. The PEG4 spacer maintains the natural solubility of the biomolecule, ensuring that subsequent labeling with alkyne- or DBCO-fluorophores does not induce precipitation or alter the biomolecule's binding affinity [2].
For the development of targeted delivery systems or biosensors, Azido-PEG4-NHS ester is utilized to modify amine-functionalized nanoparticles (e.g., silica, magnetic beads, or extracellular vesicles). The extended ~16 Å spacer ensures that the azide groups remain accessible on the nanoparticle surface, maximizing the capture efficiency of alkyne-tagged targeting ligands [3].